Isoquinoline-8-carboxamide
Overview
Description
Isoquinoline-8-carboxamide is a heterocyclic aromatic compound that features an isoquinoline ring system with a carboxamide group at the 8th position. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoquinoline-8-carboxamide can be synthesized through various methods. One common approach involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or zinc chloride (ZnCl₂) . Another method includes the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions to produce isoquinoline derivatives .
Industrial Production Methods
Industrial production of isoquinoline derivatives often employs transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols . These methods aim to improve yield, reduce environmental impact, and enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Isoquinoline-8-carboxamide undergoes various chemical reactions, including:
Oxidation: Isoquinoline derivatives can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert isoquinoline derivatives to tetrahydroisoquinolines.
Substitution: Electrophilic substitution reactions can occur at the isoquinoline ring, particularly at positions 1, 3, and 4.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, tetrahydroisoquinolines, and various substituted isoquinoline derivatives .
Scientific Research Applications
Isoquinoline-8-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of isoquinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce mitochondrial toxicity by generating reactive oxygen species (ROS) and collapsing the mitochondrial membrane potential . This process is resistant to inhibition by anti-apoptotic proteins like Bcl-2, making it a potential candidate for overcoming drug resistance in cancer therapy .
Comparison with Similar Compounds
Isoquinoline-8-carboxamide can be compared with other isoquinoline derivatives such as:
Reticuline: A naturally occurring isoquinoline alkaloid found in medicinal plants like Papaver somniferum.
Skimmianine: A furoquinoline alkaloid used in sedative and anticonvulsant drugs.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other isoquinoline derivatives .
Properties
IUPAC Name |
isoquinoline-8-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c11-10(13)8-3-1-2-7-4-5-12-6-9(7)8/h1-6H,(H2,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVBUQHDQQCEAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2)C(=C1)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70739077 | |
Record name | Isoquinoline-8-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70739077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1337881-25-0 | |
Record name | 8-Isoquinolinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1337881-25-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoquinoline-8-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70739077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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